molecular formula C7H10N2O B1337870 3-(Pyrimidin-2-yl)propan-1-ol CAS No. 260441-09-6

3-(Pyrimidin-2-yl)propan-1-ol

Cat. No.: B1337870
CAS No.: 260441-09-6
M. Wt: 138.17 g/mol
InChI Key: VVLVIRIPSFVHGI-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H10N2O. It consists of a pyrimidine ring attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate alcohols. One common method is the reductive condensation of pyrimidine aldehydes with propanol in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reductive condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrimidin-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets. It may act as a kinase inhibitor, competing with ATP at the active site of the enzyme. This inhibition can lead to the modulation of various signaling pathways, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-2-yl)ethanol: Similar structure but with a shorter carbon chain.

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Pyrimidin-2-yl)butan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness

3-(Pyrimidin-2-yl)propan-1-ol is unique due to its specific combination of a pyrimidine ring and a propanol chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrimidin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVIRIPSFVHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450344
Record name 2-Pyrimidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260441-09-6
Record name 2-Pyrimidinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-pyrimidyl)prop-2-yn-1-ol (4.45 g, 0.033 M) was dissolved in ethyl acetate (140 mL), 10% Pd/C (890 mg) was added and the mixture stirred under an atmosphere of hydrogen for 6 hours. The reaction mixture was filtered through Celite and the filtrate evaporated to give 3-(2-pyrimidyl)propan-1-ol as a yellow oil, 4.15 g (91%). NMR (CDCl3) 2.1 (2H, m), 3.2 (2H, t), 3.8 (2H, t), 7.2 (1H, t), 8.7 (2H, d) MS found MH+ 139.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
890 mg
Type
catalyst
Reaction Step Two

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